5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Overview
Description
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is a synthetic compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol This compound is characterized by the presence of a bicyclo[221]heptane ring system attached to a piperidin-2-one core, which is further substituted with an amino group at the 5-position
Preparation Methods
The synthesis of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the piperidin-2-one core: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a piperidin-2-one precursor under appropriate conditions.
Chemical Reactions Analysis
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine-containing molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.
Mechanism of Action
The mechanism of action of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its amino and piperidin-2-one functional groups. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one can be compared with other similar compounds, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also contains a bicyclo[2.2.1]heptane ring system and a piperidin-2-one core but differs in the substitution pattern and functional groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: This compound shares the bicyclo[2.2.1]heptane ring system but lacks the piperidin-2-one core and amino group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-6-(2-bicyclo[2.2.1]heptanyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-10-3-4-11(15)14-12(10)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDJTFQJYZKQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3C(CCC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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